molecular formula C20H19FN2O5 B2780713 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 955228-43-0

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2780713
CAS No.: 955228-43-0
M. Wt: 386.379
InChI Key: UUZCHAKPMZCILM-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound, characterized by its benzo[d][1,3]dioxole, pyrrolidinone, and fluorophenoxyacetamide moieties. This compound exhibits unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic synthesis. Here's a general pathway:

  • Formation of Pyrrolidinone Core: Starting with a suitable amine and an appropriate anhydride to yield the pyrrolidinone structure under reflux conditions.

  • Benzo[d][1,3]dioxole Addition: Introduction of the benzo[d][1,3]dioxole moiety through electrophilic aromatic substitution.

  • Formation of the Acetamide Linkage: Reacting the intermediate with 2-(4-fluorophenoxy)acetyl chloride under base conditions to form the final product.

Industrial Production Methods: The industrial synthesis mirrors the laboratory method but scaled up with considerations for cost-efficiency and yield optimization. Commonly involves:

  • Large-scale reactors

  • Continuous flow systems to maintain reaction consistency

  • Purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidative cleavage.

  • Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine.

  • Substitution: The fluorophenoxy group can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions:

  • Oxidation: Uses oxidizing agents like KMnO₄ or CrO₃.

  • Reduction: Requires reagents like LiAlH₄ or NaBH₄.

  • Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • From oxidation: Cleavage products of benzo[d][1,3]dioxole.

  • From reduction: Pyrrolidine derivatives.

  • From substitution: Varied substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is studied for:

  • Chemistry: As a building block for more complex molecules.

  • Biology: Potential interactions with biological macromolecules.

  • Medicine: Investigated for pharmacological activities due to its structural uniqueness.

  • Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The exact mechanism varies with application but generally involves interaction with molecular targets such as enzymes or receptors, altering pathways like signal transduction or metabolic processes. For instance, its potential use in medicine might involve binding to a specific receptor to modulate a biological response.

Comparison with Similar Compounds

Similar Compounds:

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)acetamide

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-bromophenoxy)acetamide

Uniqueness::
  • The presence of the fluorophenoxy group gives it distinct electronic properties, influencing its reactivity and interactions compared to its chloro or bromo analogs.

  • The combination of the benzo[d][1,3]dioxole and pyrrolidinone moieties creates a unique scaffold for drug development.

There you have it, a comprehensive of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fl

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c21-14-1-4-16(5-2-14)26-11-19(24)22-9-13-7-20(25)23(10-13)15-3-6-17-18(8-15)28-12-27-17/h1-6,8,13H,7,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZCHAKPMZCILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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